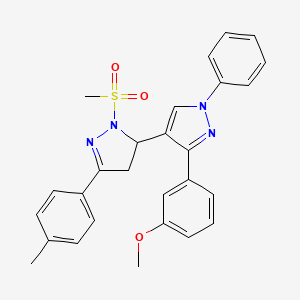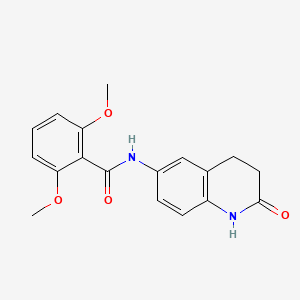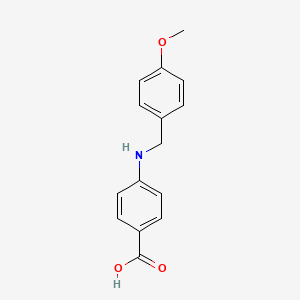![molecular formula C19H20FN5O2 B2972474 3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-30-1](/img/structure/B2972474.png)
3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. It has a purine backbone, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The imidazole ring in the purine backbone is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The fluorobenzyl group might undergo nucleophilic aromatic substitution reactions .科学的研究の応用
Dual-Target Directed Ligands
Compounds such as 3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored as dual-target-directed ligands, integrating adenosine receptor antagonistic activity with the blockade of monoamine oxidase B (MAO-B). This dual functionality is significant in the development of therapeutic agents for neurodegenerative diseases like Parkinson's disease. By systematically modifying the tricyclic structures based on a xanthine core and attaching various substituted benzyl moieties, researchers have developed potent ligands with high selectivity towards their target receptors and enzymes. This approach not only provides symptomatic relief but may also offer disease-modifying effects for neurodegenerative conditions (Załuski et al., 2019).
Antidepressant and Anxiolytic Agents
Another area of research involves the synthesis and evaluation of derivatives of this compound for their potential as antidepressant and anxiolytic agents. The modification of the imidazo[2,1-f]purine-2,4-dione scaffold, by incorporating 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl groups, has led to the identification of potent serotonin (5-HT1A/5-HT7) receptor ligands. These compounds exhibit weak inhibitory potencies for phosphodiesterases PDE4B and PDE10A, making them promising candidates for the treatment of depression and anxiety disorders. Preliminary pharmacological in vivo studies have demonstrated potential antidepressant effects in animal models, indicating the therapeutic potential of these derivatives (Zagórska et al., 2016).
Anticonvulsant Activity
Research has also been conducted on the anticonvulsant activity of imidazo[2,1-f]purine derivatives. By synthesizing and testing various analogs, scientists aim to identify compounds with potent anticonvulsant properties that could be further developed into therapeutic agents for managing seizure disorders. The exploration of these compounds involves understanding their interaction with biological systems and evaluating their efficacy in preclinical models (Kelley et al., 1995).
Metabolic Profiling
Understanding the metabolic profile of compounds like this compound is crucial for assessing their pharmacokinetics and potential impact on efficacy, safety, and elimination. In vitro studies using liver microsomes from rats and humans have shed light on the metabolic pathways of such compounds, providing valuable insights into their biotransformation and the formation of metabolites. This information is essential for predicting drug interactions, optimizing dosing regimens, and ensuring the safe use of these compounds in therapeutic settings (Cardoso et al., 2019).
将来の方向性
The study of novel purine derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic use .
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-4-9-23-12(2)10-24-15-16(21-18(23)24)22(3)19(27)25(17(15)26)11-13-7-5-6-8-14(13)20/h5-8,10H,4,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQSWVBOVLPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2972396.png)
![N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2972399.png)
![2-((4aR,5R,5aR,8aR,9S)-10-(4-fluorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2972401.png)
![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)
![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)



![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)
